3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea
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Overview
Description
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and an ethoxyphenyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzothiophene ring can be reduced under specific conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrobenzothiophene derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzothiophene moiety is known to interact with various biological targets, potentially modulating signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-phenylurea
- 3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-methoxyphenyl)urea
- 3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea
Uniqueness
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-25-16-10-8-15(9-11-16)22-19(23)21-13-20(2,24)18-12-14-6-4-5-7-17(14)26-18/h4-12,24H,3,13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCITDZZFDNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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